molecular formula C5H3IN4O B114429 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 144750-83-4

3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B114429
CAS RN: 144750-83-4
M. Wt: 262.01 g/mol
InChI Key: QRPSHVZPGWTSDC-UHFFFAOYSA-N
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Description

The compound “3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their biological activity, particularly as antifungal agents .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves various chemical reactions . For instance, one method involves the reaction of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one with phenylhydrazine in ethanol .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy . CDK2 inhibitors can selectively target tumor cells, and derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .

Neurodegenerative Diseases: Neurite Outgrowth

Research indicates that derivatives of this compound may promote neurite outgrowth and synapse formation in hippocampal neurons . This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s, where synaptic loss is a hallmark.

Anticancer Screening: In Vitro Studies

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been utilized in the synthesis of compounds for in vitro anticancer screening . These studies help in identifying new therapeutic agents that can be further developed for cancer treatment.

Drug Development: Allopurinol Bioisostere

As a bioisostere of hypoxanthine, this compound is related to the anti-gout drug allopurinol . The diverse pharmacological profile of substituted pyrazolo[3,4-d]pyrimidin-4-ones opens up possibilities for developing new drugs with improved efficacy and safety profiles.

Molecular Biology: Apoptosis Induction

Certain derivatives have been shown to induce apoptosis in cancer cells, which is a process of programmed cell death . This application is crucial for eliminating cancer cells and preventing the spread of the disease.

Chemical Synthesis: Unique Chemical Collections

The compound is part of unique chemical collections provided for early discovery researchers, indicating its importance in the synthesis of novel chemical entities .

Pharmacology: Enzymatic Inhibitory Activity

Some derivatives have demonstrated enzymatic inhibitory activity against CDK2/cyclin A2, which is significant for the development of anti-proliferative drugs .

Biochemistry: Cell Cycle Progression Alteration

Research on derivatives of this compound has revealed their ability to significantly alter cell cycle progression in cancer cells . This is another mechanism by which these compounds can exert their anticancer effects.

properties

IUPAC Name

3-iodo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSHVZPGWTSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622893
Record name 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

144750-83-4
Record name 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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